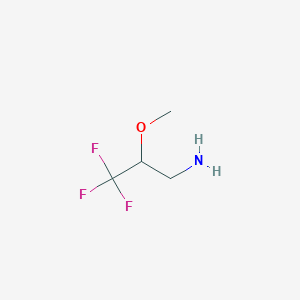

![molecular formula C22H21N5O2S B2913061 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 893926-20-0](/img/structure/B2913061.png)

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

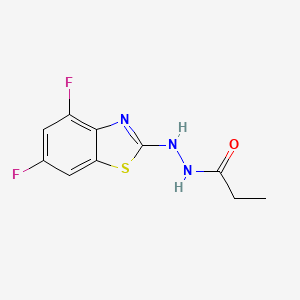

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a nucleophilic substitution of various phenylcarbamoyl acetamides .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 228 °C . It has a molecular weight of 410.5 g/mol .Scientific Research Applications

Kinase Inhibitor

This compound exhibits kinase inhibitory activity, particularly against ROCK (Rho-associated protein kinase) isoforms. ROCKs play essential roles in cell migration, cytoskeletal dynamics, and tissue remodeling. By inhibiting ROCKs, this compound may have therapeutic implications in diseases related to aberrant cell motility, such as cancer metastasis and cardiovascular disorders .

Anti-Inflammatory Agent

The compound’s structure suggests potential anti-inflammatory properties. It may modulate inflammatory pathways by interfering with cytokine production, NF-κB signaling, or other immune-related processes. Investigating its effects on immune cells and inflammatory mediators could reveal its therapeutic potential in inflammatory diseases .

Anticancer Activity

Given its kinase inhibitory properties, this compound might be relevant in cancer research. It could impact tumor cell proliferation, migration, and invasion. Preclinical studies are needed to evaluate its efficacy against specific cancer types and explore potential combination therapies .

Cardiovascular Applications

ROCK inhibitors have been investigated for their cardiovascular effects. This compound may influence vascular tone, endothelial function, and blood pressure regulation. Further studies are necessary to understand its impact on cardiovascular health .

Neuroprotection

ROCK inhibition has been linked to neuroprotection in various models of neurodegenerative diseases. This compound could potentially protect neurons from oxidative stress, inflammation, and apoptosis. Research in this area may uncover its therapeutic relevance for conditions like Alzheimer’s disease or Parkinson’s disease .

Drug Delivery Systems

The compound’s unique structure and potential bioactivity make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, improving drug solubility, stability, and tissue-specific delivery .

Mechanism of Action

properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-14-8-9-18(15(2)10-14)27-21-16(11-25-27)22(24-13-23-21)30-12-20(28)26-17-6-4-5-7-19(17)29-3/h4-11,13H,12H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRLOVDKTULBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)

![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)

![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)